molecular formula C12H12FN3O B1471268 5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1785560-73-7

5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1471268
M. Wt: 233.24 g/mol
InChI Key: HHYAKKNMLCLEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, also known as FPOP, is a novel oxadiazole derivative that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound that has been found to possess various biological activities, such as antimicrobial, antifungal, and antiviral activity. Additionally, FPOP has been found to possess various biochemical and physiological effects which make it a promising candidate for further research and development. In

Scientific Research Applications

Synthesis and Biological Activity

Research on 5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives has been focused on their synthesis and evaluation for biological activities, particularly their antimicrobial and anticancer properties. These compounds are part of broader investigations into 1,2,4-oxadiazole derivatives, known for their diverse pharmacological activities.

  • Antimicrobial Activity : A study by Desai et al. (2016) on fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated significant antibacterial and antifungal effects, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at low levels of cytotoxicity. This indicates the potential of 1,2,4-oxadiazole derivatives in addressing resistant bacterial infections (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).

  • Anticancer Activity : Zhang et al. (2005) discovered a novel apoptosis inducer among 1,2,4-oxadiazole derivatives with activity against breast and colorectal cancer cell lines. This compound, identified through high-throughput screening, highlights the potential of 1,2,4-oxadiazole derivatives as anticancer agents, capable of inducing apoptosis in cancer cells (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Material Science Applications

Beyond their biomedical applications, 1,2,4-oxadiazole derivatives have been explored for their utility in material sciences, particularly in the development of novel materials with specific electronic and photophysical properties.

  • Electron-Transporting Materials : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showing high electron mobilities, used as electron transporters and hole/exciton blockers in phosphorescent organic light-emitting diodes (OLEDs). This research underscores the importance of oxadiazole derivatives in improving the efficiency and stability of OLED devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

properties

IUPAC Name

5-(3-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-2-8(6-10)12-15-11(16-17-12)9-4-5-14-7-9/h1-3,6,9,14H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYAKKNMLCLEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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